The core structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid incorporates both pyrrole and pyrimidine rings, which are commonly found in bioactive molecules. This suggests potential as a building block for the development of new drugs. However, further research is needed to explore its specific activity and target selectivity.
The presence of a carboxylic acid group makes 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid a potentially valuable intermediate in organic synthesis. Carboxylic acid groups can participate in various reactions, allowing for the creation of more complex molecules.
Scientific literature includes some research on derivatives of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, such as 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid []. These studies might offer clues for the potential applications of the parent compound.
7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a pyrrolo-pyrimidine framework. Its molecular formula is C₇H₅N₃O₂, and it has a molecular weight of approximately 163.13 g/mol. This compound features a carboxylic acid functional group at the second position of the pyrimidine ring, which contributes to its chemical reactivity and biological properties .
Research indicates that 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibits various biological activities. It has been studied for its potential:
Several synthetic routes have been developed for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid:
7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has potential applications in various fields:
Interaction studies have revealed that 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can interact with various biological targets:
Several compounds share structural similarities with 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | C₈H₇N₃O₂ | Methyl substitution enhances lipophilicity |
| 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid | C₇H₅N₃O₂ | Different carboxyl position alters reactivity |
| 5-Amino-7H-pyrrolo[2,3-d]pyrimidine | C₇H₈N₄ | Amino group introduces different biological activity |
The unique positioning of the carboxylic acid group in 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid contributes to its distinct chemical reactivity and biological properties compared to its analogs. This specificity may enhance its potential as a therapeutic agent while differentiating it from similar compounds.
The antiproliferative potential of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid derivatives against hematological malignancies represents one of the most clinically promising applications of this molecular scaffold. Research has demonstrated exceptional efficacy against multiple blood cancer subtypes through distinct kinase inhibition mechanisms that disrupt critical survival and proliferation pathways in malignant hematopoietic cells.
FLT3-ITD Mutant Acute Myelogenous Leukemia
Derivatives targeting FMS-like tyrosine kinase 3 internal tandem duplication mutations have shown remarkable potency in acute myelogenous leukemia treatment. Compound 9u demonstrated nanomolar FLT3 inhibitory activities with subnanomolar inhibitory effects against MV4-11 and Molm-13 cell lines, achieving enzymatic inhibition concentrations ranging from 0.21 nanomolar for T790M activating mutant epidermal growth factor receptors to 22 nanomolar for wild-type receptors [2]. This compound exhibited over 40-fold selectivity toward FLT3 relative to c-Kit kinase, potentially reducing myelosuppression toxicity that commonly limits therapeutic efficacy in acute myelogenous leukemia patients [2]. Cellular mechanistic studies revealed that compound 9u inhibited phosphorylated FLT3 and downstream signaling factors while inducing G0/G1 cell cycle arrest and apoptosis in both MV4-11 and Molm-13 cells [2]. Remarkably, oral administration at 10 milligrams per kilogram achieved rapid tumor extinction in MV4-11 xenograft models and 96% tumor growth inhibition in MOLM-13 xenograft models without observable toxicity [2].
B-Cell Lymphoma and Bruton Tyrosine Kinase Inhibition
7H-Pyrrolo[2,3-D]pyrimidine derivatives have demonstrated significant therapeutic potential in B-cell lymphomas through reversible Bruton tyrosine kinase inhibition. Compound 28a exhibited exceptional potency with an enzymatic inhibition concentration of 3.0 nanomolar against Bruton tyrosine kinase and cellular inhibition concentrations of 8.52 micromolar, 11.10 micromolar, and 7.04 micromolar against Ramos, Jeko-1, and Daudi cell lines, respectively [3]. This compound demonstrated excellent kinase selectivity and effectively inhibited Bruton tyrosine kinase Y223 auto-phosphorylation and phospholipase C-gamma2 Tyr1217 phosphorylation [3]. Beyond hematological applications, compound 28a showed efficacy in collagen-induced arthritis models, with 60 milligrams per kilogram daily dosing producing markedly reduced joint damage and cellular infiltration without bone and cartilage morphology changes [3].
T-Cell Leukemia and Lymphoma Targeting
Interleukin-2-inducible T-cell kinase represents another critical therapeutic target for 7H-Pyrrolo[2,3-D]pyrimidine derivatives in T-cell malignancies. Compound 9 demonstrated potent activity against interleukin-2-inducible T-cell kinase with excellent selectivity over Bruton tyrosine kinase and structurally related kinases [4] [5]. This compound effectively inhibited phospholipase C-gamma1 phosphorylation in cells and demonstrated antiproliferative effects against multiple T leukemia and lymphoma cell lines [4] [5]. The selectivity profile was achieved through strategic substitution at hydration sites within the adenosine triphosphate-binding pocket and utilization of saturated heterocyclic rings as linkers to reactive groups [4] [5].
p21-Activated Kinase 4 Inhibition in Multiple Cancer Types
The p21-activated kinase 4 pathway represents a crucial therapeutic target given its overexpression in breast cancer, lung cancer, pancreatic cancer, and acute myeloid leukemia [6]. 7H-Pyrrolo[2,3-D]pyrimidine derivatives targeting this kinase have shown promising cellular inhibition concentrations ranging from 29 to 59 micromolar across four different cancer cell lines [6]. Mechanistic investigations revealed that these compounds interact strongly with the hinge region, beta-sheets, and charged residues surrounding the 4-substituent, with terminal amino groups enhancing hydrogen bond and electrostatic interactions for improved inhibitory capacity [7].
The capacity of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid derivatives to suppress cancer metastasis through integrin signaling interruption represents a critical advancement in precision oncology therapeutic strategies. Metastatic dissemination remains the primary cause of cancer-related mortality, making the development of anti-metastatic agents a paramount therapeutic priority.
Alpha-4 Integrin Pathway Disruption
JK273, a pyrrolo[2,3-D]pyrimidine analog targeting alpha-4 integrin signaling, demonstrated selective cytotoxic effects against HCI-H460 non-small cell lung cancer cells with an inhibition concentration of 0.98 micromolar, while showing minimal sensitivity to fibroblasts with a selectivity index greater than 30 [8]. This compound induced S-phase cell cycle arrest, resulting in apoptosis of NCI-H460 cells, confirmed through phosphatidylserine exposure and characteristic morphological changes [8]. The anti-metastatic mechanism involves disruption of alpha-4 integrin-dependent cell migration pathways, which are critical for cancer cell dissemination and establishment of secondary tumor sites [8].
Beta-1 Integrin Complex Stabilization and Kindlin-2 Regulation
Research has revealed that Kindlin-2, an adapter protein dysregulated in various human cancers including triple-negative breast cancer, functions as a physical bridge linking beta-1 integrin to transforming growth factor-beta type 1 receptor complexes [9]. Loss of Kindlin-2 results in degradation of these protein complexes, leading to inhibition of downstream oncogenic pathways [9]. While specific 7H-Pyrrolo[2,3-D]pyrimidine derivatives targeting this mechanism have not been explicitly identified, the pathway represents a potential therapeutic target given the scaffold's demonstrated ability to modulate integrin signaling cascades [9].
Mechanistic Insights into Integrin-Mediated Metastasis
The therapeutic efficacy of integrin-targeting 7H-Pyrrolo[2,3-D]pyrimidine derivatives stems from their ability to disrupt critical cell-matrix interactions that facilitate metastatic dissemination. Trop-2, a transmembrane molecule frequently upregulated in human carcinomas, promotes metastatic dissemination through modulation of beta-1 integrin-dependent cell adhesion to fibronectin [10]. This process involves relocalization of alpha-5-beta-1 integrin and associated talin from focal adhesions to leading edges, enhancing directional cancer cell migration through Rac1 GTPase activity modulation and PAK4 kinase activation [10]. The identification of compounds capable of disrupting these integrin-mediated pathways provides a mechanistic foundation for anti-metastatic therapeutic development [10].
The integration of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid derivatives with immune checkpoint inhibitors represents a transformative approach in precision oncology, leveraging synergistic mechanisms to enhance anti-tumor immune responses while simultaneously targeting cancer cell survival pathways.
Hematopoietic Progenitor Kinase 1 and PD-1 Combination Therapy
Hematopoietic progenitor kinase 1 functions as a negative regulator of T-cell receptor signaling, making its inhibition a promising strategy for cancer immunotherapy enhancement [11] [12]. Compound 31 demonstrated potent inhibitory activity against hematopoietic progenitor kinase 1 with an enzymatic inhibition concentration of 3.5 nanomolar and favorable selectivity within kinase panels [11] [12]. This compound effectively inhibited SLP76 phosphorylation, a direct substrate of hematopoietic progenitor kinase 1, and enhanced interleukin-2 secretion in Jurkat T-cell leukemia cells [11] [12]. Significantly, inhibition of hematopoietic progenitor kinase 1 elicited synergistic effects with immune checkpoint inhibitors, particularly anti-PD-1 antibodies, in syngeneic colon adenocarcinoma mouse models [12]. This combination approach capitalizes on the dual mechanism of relieving T-cell suppression through hematopoietic progenitor kinase 1 inhibition while simultaneously blocking PD-1-mediated immune evasion [12].
Colony Stimulating Factor 1 Receptor Modulation for Immune Enhancement
Colony stimulating factor 1 receptor represents a critical target for modulating tumor-associated macrophage populations within the tumor microenvironment. Compound 18h achieved exceptional selectivity with an enzymatic inhibition concentration of 5.14 nanomolar against colony stimulating factor 1 receptor and greater than 38-fold selectivity over other type III receptor tyrosine kinases [13]. This compound inhibited colony stimulating factor 1 receptor phosphorylation and downstream signaling pathways in RAW264.7, THP-1, and M-NFS-60 cells, leading to dose-dependent alterations in macrophage polarization [13]. The therapeutic significance lies in reprogramming tumor-associated macrophages from immunosuppressive M2 phenotypes toward immune-stimulatory M1 phenotypes, thereby enhancing the efficacy of checkpoint inhibitor therapies [13].
JAK/HDAC Dual Inhibition for Checkpoint Resistance Overcome
The development of dual JAK/HDAC inhibitors based on the pyrrolo[2,3-D]pyrimidine scaffold addresses the challenge of histone deacetylase inhibitor resistance in triple-negative breast cancer. Compounds 15d and 15h demonstrated potent inhibition of JAK1/2/3 and HDAC1/6, displaying significant antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines [14]. These compounds effectively diminished activation of LIFR-JAK-STAT signaling triggered by tumor-associated fibroblasts, suggesting potential for overcoming drug resistance mediated by the tumor microenvironment [14]. Compound 15d demonstrated significant tumor growth inhibition in MDA-MB-231 xenograft models, providing evidence for the clinical potential of this dual-targeting approach [14].
Multi-Kinase Inhibition for Checkpoint Synergy
Compound 5k emerged as a particularly promising multi-targeted kinase inhibitor, exhibiting significant activity against epidermal growth factor receptor, Her2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes with inhibition concentrations ranging from 40 to 204 nanomolar, comparable to the established tyrosine kinase inhibitor sunitinib [15] [16]. Mechanistic investigations revealed that compound 5k induced cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins caspase-3 and Bax, along with downregulation of Bcl-2 activity [15] [16]. The broad spectrum kinase inhibition profile of such compounds provides multiple points of therapeutic intervention that can synergize with checkpoint inhibitor mechanisms [15] [16].
Folate Receptor-Mediated Selective Delivery
The development of tumor-targeting 6-substituted pyrrolo[2,3-D]pyrimidine compounds with selectivity for folate receptor alpha and beta over the ubiquitous reduced folate carrier represents an innovative approach for selective drug delivery [17]. Compound 6 demonstrated 6-fold improved tumor cell inhibition compared to parent compounds while retaining transport selectivity via folate receptor alpha and beta [17]. This selective uptake mechanism enables preferential accumulation in tumor cells expressing high levels of folate receptors while minimizing systemic toxicity [17]. The compounds inhibit de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase, providing a metabolic vulnerability that can complement immune checkpoint inhibition strategies [17].